molecular formula C20H30O3 B012110 11R-Hepe CAS No. 109430-11-7

11R-Hepe

Cat. No. B012110
M. Wt: 318.4 g/mol
InChI Key: IDEHSDHMEMMYIR-DJWFCICMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11R-Hepe is a bioactive molecule belonging to the HEPN superfamily . This superfamily encompasses a diverse group of proteins with RNase activity . Initially associated with DNA polymerase β-type nucleotidyltransferases in prokaryotes and animal Sacsin proteins, HEPN domains have since been identified in various protein families. These domains play crucial roles in intra-genomic conflicts, defense mechanisms, pathogenesis, and RNA processing .


Molecular Structure Analysis

The molecular structure of 11R-Hepe consists of a 20-carbon polyunsaturated fatty acid . Specifically, it is an 11R-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid (abbreviated as FA 20:5;O ). The systematic name reflects its stereochemistry and positional hydroxylation .


Chemical Reactions Analysis

  • Interaction with Phage Components : In abortive infection (Abi) systems, 11R-Hepe can lead to cell suicide while directly interacting with phage components .

Scientific Research Applications

Anti-Inflammatory Agent

11R-Hepe has been identified as an anti-inflammatory agent . This means it can be used in the treatment of conditions characterized by inflammation. It could potentially be used in the development of drugs for diseases such as arthritis, asthma, or inflammatory bowel disease.

Metabolite Studies

As a metabolite, 11R-Hepe plays a role in the body’s metabolic processes . It can be used in research to understand these processes better, particularly in relation to diseases that involve metabolic dysfunction.

Algal Metabolite

11R-Hepe is also an algal metabolite . This means it is produced during metabolic reactions in algae. It can be used in research related to algae, including studies on algal biofuels, algal biotechnology, and the role of algae in ecosystems.

Human Xenobiotic Metabolite

As a human xenobiotic metabolite, 11R-Hepe is produced by the metabolism of a xenobiotic compound in humans . This makes it useful in studies related to human exposure to foreign compounds, such as drugs, chemicals, and environmental pollutants.

Rat Metabolite

11R-Hepe is also a rat metabolite . This means it is produced during metabolic reactions in rats. It can be used in research involving rats, including studies on rat physiology, rat models of human diseases, and the effects of various substances on rats.

Chemical Synthesis

The chemical structure of 11R-Hepe makes it useful in chemical synthesis . It can be used as a starting material or intermediate in the synthesis of other compounds.

properties

IUPAC Name

(5Z,8Z,11R,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEHSDHMEMMYIR-DJWFCICMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 11R-HEPE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012534
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

11(R)-Hepe

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
SE Kim, TH Kim, MJ Kim, DK Oh - Journal of the American Oil …, 2022 - Wiley Online Library
Production of 11R‐hydroxyeicosatetraenoic acid from arachidonic acid by Escherichia coli cells expressing arachidonate 11R‐lipoxygenase from Nostoc sp. - Kim - 2022 - Journal of …
Number of citations: 2 aocs.onlinelibrary.wiley.com
CN Serhan, CB Clish, J Brannon… - … of Physiology and …, 2000 - bibliotekanauki.pl
… Of interest, yet unlike the isolated COX-2 product profiles, neither 11R-HEPE (from C20:5) nor 11.R-HETE (from C204) were major products of the vascular endothelial cells. These …
Number of citations: 151 bibliotekanauki.pl
CN Serhan, CB Clish, J Brannon, SP Colgan… - The Journal of …, 2000 - rupress.org
… 11R-HEPE was the major product with EPA and COX-2, with … -2), with a >85% reduction in 11R-HEPE (the ratio of positional … COX-2 product profiles, neither 11R-HEPE (from C20:5) nor …
Number of citations: 424 rupress.org
G d'Ippolito, A Cutignano, S Tucci, G Romano… - Phytochemistry, 2006 - Elsevier
… % 11R-HEPE, a lipoxygenase metabolite previously isolated from mussel ovarians (Coffa and Hill, 2000). Interestingly, the structures of decatrienal (2a) and 11R-HEPE … and 11R-HEPE …
Number of citations: 44 www.sciencedirect.com
CN Serhan, CB Clish, J Brannon, SP Colgan… - … in Prostaglandin and …, 2001 - Springer
… Of interest, unlike the isolated COX-2 product profiles, neither 11R-HEPE (from C20:5) nor 11R-HETE (from C20:4) were major products ofthe vascular endothelial cells. These results …
Number of citations: 4 link.springer.com
A Fontana, G d'Ippolito, A Cutignano… - Pure and Applied …, 2007 - degruyter.com
… rotula, together with the previously described 11R-HEPE (11) and 9S-HHTrE (10), we found several other oxylipins (12–16) derived from oxidation at C-9 and C-6 of C …
Number of citations: 116 www.degruyter.com
J Bassaganya-Riera, R Hontecillas, DC Beitz - Clinical Nutrition, 2002 - Elsevier
… For instance, when (n-3) PUFA are present in the diet, COX-2 generates anti-inflammatory LDMs (ie 18R-HEPE, 15R-HEPE and 11R-HEPE), regardless of the acetylation state of the …
Number of citations: 182 www.sciencedirect.com
K Li, X Zhang, G Chen, L Pei, H Xiao, J Jiang, J Li… - Food & function, 2018 - pubs.rsc.org
The aim of the present study was to evaluate the association of fatty acids and lipids metabolism in placenta with early spontaneous pregnancy loss (ESPL) in Chinese women. Seventy …
Number of citations: 11 pubs.rsc.org
G d'Ippolito - 2006 - search.proquest.com
… This was fully confirmed by co-elution of the diatom product with standard 11RHEPE (Figure 2.18C). In agreement with the enzymatic origin of this compound, synthesis of decatrienal …
Number of citations: 6 search.proquest.com
A Williams - 2010 - bradscholars.brad.ac.uk
Pre-treatment with polyunsaturated fatty acids or bioactive lipid mediators has been shown to reduce neuronal injury in rodent models of focal ischaemia, but the molecular mechanisms …
Number of citations: 2 bradscholars.brad.ac.uk

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